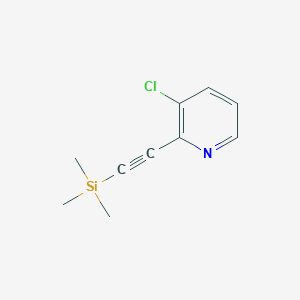

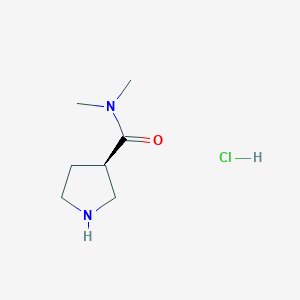

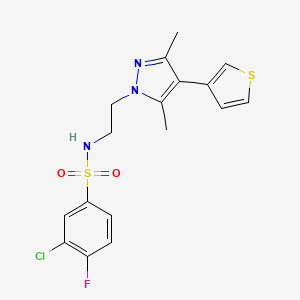

![molecular formula C16H12N2O2S B2376029 7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 306281-30-1](/img/structure/B2376029.png)

7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Various synthetic approaches to pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Chemical Reactions Analysis

The process takes place upon heating under reflux in pyridine to form pyrimidobenzimidazole . The approaches presented in this work using enamino ketones indicate the great potential of these reagents as building blocks in the creation of pyrimidobenzimidazole scaffold .Physical And Chemical Properties Analysis

The basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .科学的研究の応用

1. Chemical Reactions and Synthesis

- The compound has been used in various chemical reactions, such as acid-catalyzed [4+2] cycloaddition reactions to afford tetraazapentaphene derivatives, showcasing its potential in the synthesis of complex organic compounds (Noguchi, Mizukoshi, & Nishimura, 1997).

- It is involved in condensation reactions with aromatic aldehydes, leading to the synthesis of fused polycyclic pyrimidines, indicating its versatility in organic synthesis (Harutyunyan, 2016).

- Intramolecular 1,3-dipolar cycloaddition at the periphery of heterocyclic systems has been studied using this compound, contributing to our understanding of complex organic reaction mechanisms (Sun, Adachi, & Noguchi, 1996).

2. Potential Biological Activities

- The pyrido[1,2-a]pyrimidine derivatives, which include the 7-methyl-4-oxo compound, have been noted for a broad spectrum of biological activities, such as antibacterial, fungicidal, antiviral, and antitumor activities. This suggests their potential applications in developing new therapeutic agents (Harutyunyan, 2016).

3. Crystallography and Structural Analysis

- Studies in crystallography involving similar compounds have contributed to the understanding of molecular structures and hydrogen bonding, which is crucial in the field of material science and drug design (Cobo, Nogueras, de la Torre, & Glidewell, 2009).

4. Analgesic Properties Optimization

- Chemical modification of the pyridine moiety of related compounds has been explored as a method to optimize biological properties such as analgesic effects. This highlights the potential of the 7-methyl-4-oxo compound in pharmaceutical research and development (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

5. Antimicrobial Activity

- The synthesis of certain pyrimidine derivatives and their antimicrobial activity have been studied, indicating the compound's relevance in the development of new antimicrobial agents (Rathod & Solanki, 2018).

作用機序

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

将来の方向性

Pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c1-11-7-8-14-17-15(21-12-5-3-2-4-6-12)13(10-19)16(20)18(14)9-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRVUJYISHSGSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)C=O)SC3=CC=CC=C3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

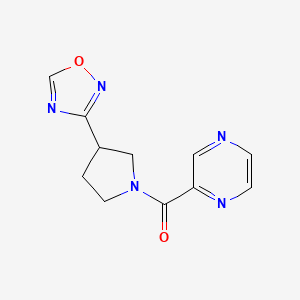

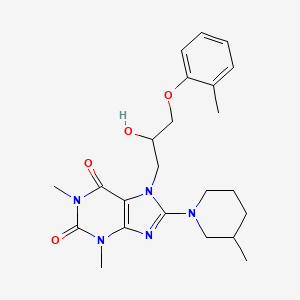

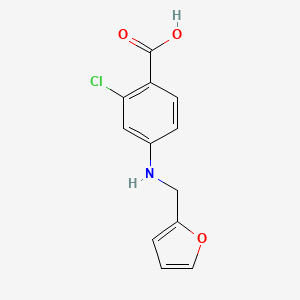

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)

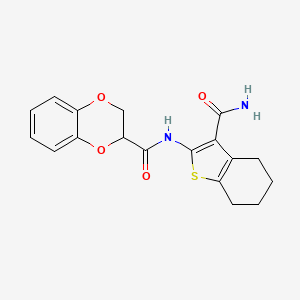

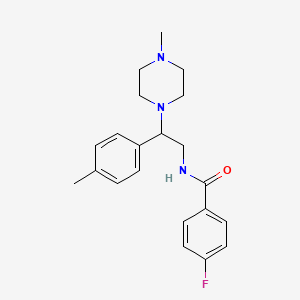

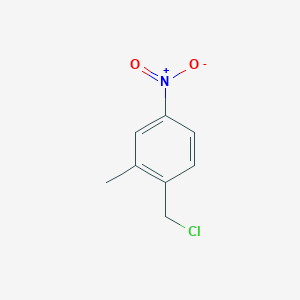

![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)

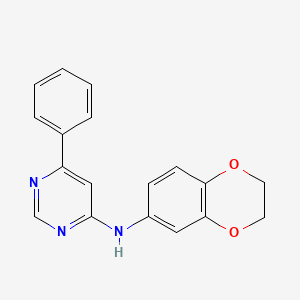

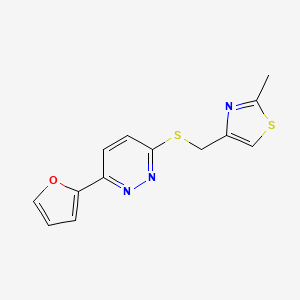

![(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2375962.png)